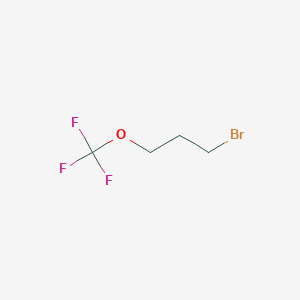

1-Bromo-3-trifluoromethoxy-propane

Description

Contextualizing 1-Bromo-3-trifluoromethoxy-propane within Academic Research Trajectories

This compound stands as a bifunctional building block designed to leverage the advantages of both its key functionalities. While extensive research focusing solely on this specific molecule is not widely published, its value is inferred from its structure and the well-established roles of its components. Researchers utilize such compounds as starting materials or intermediates in multi-step syntheses. chemicalbook.com

The presence of the terminal bromine atom on a propyl chain provides a reactive site for subsequent chemical modifications, such as nucleophilic substitution or cross-coupling reactions. fiveable.mewikipedia.org Simultaneously, the trifluoromethoxy group at the other end of the propane (B168953) chain imparts its desirable physicochemical properties to the target molecule. mdpi.com This strategic design allows for the efficient incorporation of the -OCF₃ group into larger, more complex structures. Patents involving related structures suggest their use in the creation of novel chemical entities for various applications. nih.gov For instance, a structurally related compound, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, serves as a key intermediate in the synthesis of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism. chemicalbook.com This highlights the role of such brominated, fluorinated compounds as crucial precursors in medicinal chemistry.

Evolution of Synthetic Strategies for Trifluoromethoxylated and Brominated Alkanes

The synthesis of molecules containing both a trifluoromethoxy group and a bromine atom has evolved significantly, moving from harsh, low-yield methods to more sophisticated and selective strategies.

Historically, the introduction of the trifluoromethoxy group often involved multi-step sequences with hazardous reagents. mdpi.com Early methods for creating aryl trifluoromethyl ethers involved the chlorine-fluorine exchange on aryl trichloromethyl ethers. mdpi.com A major advancement for both aromatic and aliphatic compounds was the development of the oxidative desulfurization-fluorination of xanthates, which provides a more general and scalable route, though it may require specialized equipment for handling reagents like pyridine-HF complexes. mdpi.com More recent innovations focus on the development of electrophilic trifluoromethoxylating reagents that can directly install the -OCF₃ group under milder conditions. mdpi.com

The synthesis of alkyl bromides is a well-established area of organic chemistry. Traditional methods include the treatment of alcohols with reagents like phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). fiveable.mewikipedia.org Free-radical bromination of alkanes using N-bromosuccinimide (NBS) is effective for introducing bromine at specific positions, particularly adjacent to double bonds or aromatic rings. youtube.com Modern methods continue to refine these processes, seeking milder conditions, greater functional group tolerance, and improved safety profiles. organic-chemistry.org For example, protocols using dual photoredox and cobalt catalysis have been developed for the hydrohalogenation of alkenes. organic-chemistry.org

The synthesis of a specific target like this compound would likely involve a convergent approach, preparing a trifluoromethoxylated alcohol (3-(trifluoromethoxy)propan-1-ol) and then converting the hydroxyl group to a bromide using one of the established bromination methods. fiveable.me The ongoing development in both trifluoromethoxylation and bromination chemistry continues to make valuable building blocks like this compound more accessible for research and development. hovione.comdntb.gov.ua

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1198089-20-1 | nih.gov |

| Molecular Formula | C₄H₆BrF₃O | nih.gov |

| Molecular Weight | 206.99 g/mol | nih.gov |

| Monoisotopic Mass | 205.95541 Da | nih.gov |

| IUPAC Name | 1-bromo-3-(trifluoromethoxy)propane | nih.gov |

| SMILES | C(COC(F)(F)F)CBr | uni.lu |

| InChIKey | SCMQDRYYWOLCHV-UHFFFAOYSA-N | nih.gov |

| Predicted XlogP | 2.4 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Chemical Formula / CAS Number |

|---|---|

| This compound | C₄H₆BrF₃O / 1198089-20-1 |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | C₁₀H₁₀BrF₃ / 129254-76-8 |

| 3-bromo-1,1,1-trifluoro-propane-2-oxime | C₃H₃BrF₃NO |

| Cinacalcet Hydrochloride | C₂₂H₂₃ClF₃N |

| Phosphorus tribromide | PBr₃ |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMQDRYYWOLCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198089-20-1 | |

| Record name | 1-bromo-3-(trifluoromethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Trifluoromethoxy Propane

Established Synthetic Pathways to 1-Bromo-3-trifluoromethoxy-propane

The synthesis of this compound involves the strategic introduction of a bromine atom and a trifluoromethoxy group onto a three-carbon chain.

Precursor Selection and Strategic Functionalization

The selection of an appropriate precursor is a critical first step in the synthesis of this compound. A common strategy involves starting with a bifunctional C3 building block that allows for the sequential or concurrent introduction of the desired functionalities. For instance, a plausible synthetic route could commence with 1,3-propanediol. One of the hydroxyl groups can be selectively protected, followed by the conversion of the remaining hydroxyl group to a trifluoromethoxy ether. Subsequent deprotection and bromination of the other hydroxyl group would yield the target compound.

Alternatively, a precursor already containing one of the desired functional groups, such as 3-bromopropanol, could be utilized. In this case, the synthetic challenge lies in the efficient trifluoromethoxylation of the hydroxyl group without interfering with the existing carbon-bromine bond. Another potential precursor is 1,3-dibromopropane, where one bromine atom is substituted with a trifluoromethoxy group.

Trifluoromethoxylation Approaches in the Synthesis of Related Compounds

The introduction of the trifluoromethoxy (–OCF3) group is a key step and can be achieved through various methods developed for the synthesis of related alkyl trifluoromethyl ethers.

Catalytic Strategies for Carbon-Oxygen-Fluorine Bond Formation

Recent advancements in organic synthesis have led to the development of catalytic methods for forming the C-O-CF3 bond. nih.govnih.gov Transition metal catalysis, particularly with palladium, has shown promise in the trifluoromethoxylation of alkenes and allylic C-H bonds. nih.gov For example, palladium-catalyzed intramolecular aminotrifluoromethoxylation of N-tosylate alkenylamines has been reported, utilizing AgOCF3 as the trifluoromethoxide source. nih.gov Visible light photoredox catalysis has also emerged as a powerful tool for the trifluoromethoxylation of arenes and other substrates under mild conditions. nih.gov

Nucleophilic Trifluoromethoxylation Reactions

Nucleophilic trifluoromethoxylation involves the use of a reagent that can deliver a trifluoromethoxide anion (CF3O⁻) to an electrophilic carbon atom. acs.orgresearchgate.netresearchgate.net A variety of such reagents have been developed, each with its own advantages and limitations. Some common nucleophilic trifluoromethoxylating agents include:

| Reagent Name | Formula | Notes |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | (Me₂N)₃S⁺(Me₃SiF₂)⁻ | Often used in conjunction with a fluoride (B91410) source. |

| Trifluoromethyl Nonafluorobutanesulfonate | TFNf | A reactive and scalable liquid reagent. mdpi.com |

| N-Trifluoromethoxyphthalimide | Phth-OCF3 | A stable solid that releases the OCF3 anion under mild conditions. acs.org |

These reagents can react with alkyl halides or sulfonates to form the corresponding trifluoromethyl ethers. acs.orgmdpi.com The choice of reagent and reaction conditions, such as solvent and temperature, is critical for achieving high yields. acs.org

Bromination Techniques for Saturated Carbon Chains

The introduction of a bromine atom onto a saturated carbon chain, or alkane, is a fundamental transformation in organic synthesis. byjus.comwisc.edu The most common method for the bromination of alkanes is free radical bromination. byjus.comlibretexts.org This process typically involves the use of elemental bromine (Br₂) and an initiator, such as UV light or heat, to generate bromine radicals. byjus.comlibretexts.org

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.com The selectivity of bromination is generally higher for more substituted carbons (tertiary > secondary > primary) due to the relative stability of the corresponding alkyl radicals. libretexts.org

Alternative brominating agents, such as N-bromosuccinimide (NBS), are often used for the allylic or benzylic bromination of alkenes and alkylarenes, respectively. libretexts.org For the conversion of alcohols to alkyl bromides, various reagents are available, including phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). organic-chemistry.org Another approach involves the reaction of a carboxylic acid with a bromide source under oxidative conditions. organic-chemistry.org

Mechanistic Insights into Radical Bromination Processes

Radical bromination provides a direct method for converting C-H bonds to C-Br bonds. The process operates via a free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an external energy input, typically in the form of UV light or heat. Alternatively, a radical initiator like azobisisobutyronitrile (AIBN) can be used, which decomposes upon heating to produce radicals that then initiate the chain.

Propagation: The propagation phase consists of two key steps that sustain the chain reaction.

A bromine radical abstracts a hydrogen atom from the alkane substrate (in this case, 3-trifluoromethoxy-propane), forming a molecule of hydrogen bromide (HBr) and an alkyl radical. The regioselectivity of this hydrogen abstraction is governed by the stability of the resulting radical. In the case of 3-trifluoromethoxy-propane, abstraction of a hydrogen from the C1 position would be favored over the C2 or C3 positions due to the electron-withdrawing nature of the adjacent trifluoromethoxy group, which destabilizes nearby radicals. Therefore, the primary radical at C1 is the most likely intermediate.

The newly formed alkyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which can influence the reactivity and selectivity of the radical bromination process. This deactivating effect can make the C-H bonds on the propane (B168953) chain less susceptible to radical attack compared to an unsubstituted alkane.

Selective Bromination in the Presence of Other Functional Groups

When a molecule contains multiple reactive sites, achieving selective bromination at a specific position is a significant synthetic challenge. In the context of a molecule like this compound, the key is to favor the radical pathway at the desired carbon while avoiding potential side reactions involving the ether-like trifluoromethoxy group.

A premier reagent for achieving high selectivity in radical bromination is N-Bromosuccinimide (NBS). NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of a low, steady concentration of Br₂ in the reaction mixture, which is crucial for minimizing side reactions such as polybromination. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).

The use of NBS is particularly advantageous for achieving selectivity. The low concentration of Br₂ generated in situ ensures that the rate-limiting step is the hydrogen abstraction by the bromine radical. This allows the inherent differences in C-H bond strengths to dictate the major product. For a substrate containing a trifluoromethoxy group, the electron-withdrawing nature of the -OCF₃ group deactivates the adjacent C-H bonds, making the terminal methyl group the most likely site for radical attack, leading to the formation of the 1-bromo product.

The table below summarizes typical conditions for selective radical bromination.

| Reagent | Initiator | Solvent | Temperature | Substrate Scope |

| N-Bromosuccinimide (NBS) | AIBN or UV Light | CCl₄ | Reflux | Alkanes, Allylic/Benzylic positions |

| Bromine (Br₂) | UV Light or Heat | Neat or CCl₄ | Varies | Alkanes |

| Bromotrichloromethane (CBrCl₃) | Peroxides | Neat | High | Selective for 1° C-H bonds |

Cascade and Multi-Component Reactions for Analogous Structure Assembly

While direct bromination is a classic approach, modern synthetic chemistry increasingly relies on cascade and multi-component reactions (MCRs) to build complex molecular architectures in a single, efficient operation. These reactions combine multiple starting materials in one pot to form a product that incorporates structural elements from each reactant, thereby reducing waste, saving time, and often allowing for the construction of novel scaffolds.

For assembling structures analogous to this compound, a hypothetical MCR could involve the simultaneous introduction of the bromo, alkoxy, and fluoroalkyl functionalities onto a simple backbone. For instance, a radical-mediated three-component reaction could be envisioned. Research has demonstrated the feasibility of such complex transformations. For example, studies have shown that alkenes can undergo difunctionalization reactions where two different functional groups are added across the double bond.

A plausible multi-component strategy for a related structure could involve the reaction of an alkene, a bromine source, and a source of the trifluoromethoxy group. While a direct one-pot synthesis of this compound via an MCR is not prominently documented, analogous transformations have been developed. For example, oxy-trifluoromethylation of alkenes using a trifluoromethyl source (like Togni's reagent), an oxidant, and an alcohol is a known process. Adapting this concept, one could hypothetically design a bromo-trifluoromethoxylation reaction.

Another powerful cascade approach involves ring-opening reactions. A cyclic ether, such as oxetane, could potentially be opened by a reagent that delivers both a bromide ion and a trifluoromethoxide equivalent. Such a reaction would proceed in a highly regioselective manner, installing the bromo and trifluoromethoxy groups at the termini of the resulting propane chain.

The table below outlines a conceptual comparison of different synthetic strategies.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Radical Bromination | C-H activation | Direct, atom-economical | Selectivity, harsh conditions |

| Selective Bromination | Use of NBS | High selectivity, milder conditions | Requires specific functional group patterns |

| Multi-Component Reaction | One-pot synthesis | High efficiency, complexity generation | Requires careful optimization of catalysts and conditions |

| Cascade Ring-Opening | Cyclic precursor | High regioselectivity, stereocontrol | Availability of suitable cyclic precursors |

Reactivity and Reaction Mechanisms of 1 Bromo 3 Trifluoromethoxy Propane

Electrophilic and Nucleophilic Reactivity at the Bromine Atom

The bromine atom in 1-Bromo-3-trifluoromethoxy-propane imparts significant electrophilic character to the adjacent carbon atom, making it a prime target for nucleophilic attack. The reactivity is modulated by the electronic influence of the distant trifluoromethoxy group.

Nucleophilic Substitution Reactions (S\N1 and S\N2 pathways)

As a primary alkyl halide, this compound is predisposed to undergo nucleophilic substitution primarily via the S\N2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. The transition state involves a pentacoordinate carbon atom, and the reaction results in the inversion of stereochemistry if the carbon were chiral.

The general reaction scheme is as follows:

Nu:⁻ + CH₂(Br)CH₂CH₂OCF₃ → Nu-CH₂CH₂CH₂OCF₃ + Br⁻

The rate of the S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. The presence of the electron-withdrawing trifluoromethoxy group at the γ-position can subtly influence the reaction rate. While it may slightly decrease the nucleophilicity of some attacking species through long-range inductive effects, its primary impact is on the electrophilicity of the carbon center, which remains high.

In contrast, the S\N1 (Substitution Nucleophilic Unimolecular) pathway is significantly disfavored for primary alkyl halides like this compound. This mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. Primary carbocations are inherently unstable, and the formation of the 3-trifluoromethoxypropyl carbocation would be a high-energy process, thus impeding the S\N1 pathway.

A patent for the preparation of compounds containing CF₃O groups describes the use of 1-Bromo-3-(trifluoromethoxy)propane in nucleophilic substitution reactions. google.com For instance, it is reacted with rubidium trifluoromethoxide (RbOCF₃) in dimethylformamide (DMF) to yield 1,3-bis(trifluoromethoxy)propane. google.com This reaction exemplifies the utility of this compound as a substrate in S\N2 reactions for the introduction of the 3-trifluoromethoxypropyl moiety. google.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

| Factor | S\N2 Pathway | S\N1 Pathway |

| Substrate Structure | Primary alkyl halide - Favored | Primary carbocation intermediate - Disfavored |

| Nucleophile | Strong nucleophiles favor this pathway | Weak nucleophiles can participate, but the pathway is generally unfavorable |

| Leaving Group | Good (Bromide) | Good (Bromide) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are ideal | Polar protic solvents (e.g., water, ethanol) would favor this pathway if it were viable |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be reductively cleaved by active metals to form organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, (3-trifluoromethoxypropyl)magnesium bromide.

CH₂(Br)CH₂CH₂OCF₃ + Mg → BrMgCH₂CH₂CH₂OCF₃

The formation of this Grignard reagent must be conducted under anhydrous conditions to prevent quenching by protic sources. The resulting organometallic species is a potent nucleophile and a strong base, useful for forming carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

Organolithium Compounds: Similarly, treatment of this compound with two equivalents of lithium metal would lead to the formation of the corresponding organolithium reagent, (3-trifluoromethoxypropyl)lithium.

CH₂(Br)CH₂CH₂OCF₃ + 2Li → LiCH₂CH₂CH₂OCF₃ + LiBr

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. The presence of the ether linkage in the substrate is generally compatible with the formation of these organometallic reagents, provided that the reaction is carried out at low temperatures to minimize potential side reactions.

Radical Reactivity Profiles of the Propane (B168953) Backbone

Beyond ionic pathways, this compound can also participate in reactions involving radical intermediates.

Homolytic Cleavage of the Carbon-Bromine Bond and Radical Generation

The carbon-bromine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light. This cleavage generates a bromine radical and a 3-trifluoromethoxypropyl radical.

CH₂(Br)CH₂CH₂OCF₃ --(Initiator/hν)--> •CH₂CH₂CH₂OCF₃ + Br•

The stability of the resulting primary alkyl radical is not particularly high, but it can be generated under appropriate reaction conditions.

Radical Addition and Cyclization Pathways

Once formed, the 3-trifluoromethoxypropyl radical can participate in various radical reactions. A common reaction is the addition to unsaturated systems, such as alkenes and alkynes. For instance, in the presence of a suitable alkene, a radical chain reaction can be initiated, leading to the formation of a new carbon-carbon bond.

Intramolecular radical cyclization is also a possibility if an unsaturated moiety is present within the same molecule, although this is not inherent to this compound itself. However, derivatives of this compound could be designed to undergo such transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to primary alkyl bromides include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new C-C bond, for example, with an aryl or vinyl group.

Stille Coupling: Coupling with an organotin reagent, also typically catalyzed by palladium.

Kumada Coupling: Reaction with a Grignard reagent, often catalyzed by a nickel or palladium complex.

Heck Coupling: While typically applied to aryl and vinyl halides, modifications for alkyl halides exist, allowing for the coupling with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

The general scheme for a palladium-catalyzed cross-coupling reaction can be represented as:

CH₂(Br)CH₂CH₂OCF₃ + R-M --([Pd] catalyst, Base)--> R-CH₂CH₂CH₂OCF₃ + M-Br

Where R-M can be an organoboron, organotin, or other organometallic species. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The trifluoromethoxy group is generally stable under these conditions.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | R-CH₂CH₂CH₂OCF₃ |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | R-CH₂CH₂CH₂OCF₃ |

| Kumada | R-MgBr | NiCl₂(dppp), PdCl₂(dppf) | R-CH₂CH₂CH₂OCF₃ |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Buchwald Ligands | R₂N-CH₂CH₂CH₂OCF₃ |

Palladium-Catalyzed Arylation and Alkylation Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation. While traditionally applied to aryl and vinyl halides, their extension to saturated alkyl halides like 1-bromo-3-trifluoromethoxypropane presents unique challenges, primarily the propensity for β-hydride elimination in the alkyl-palladium intermediate.

Despite these challenges, specialized palladium catalyst systems have been developed to facilitate the coupling of alkyl bromides. These systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which promote the desired reductive elimination over undesired side reactions. In the context of 1-bromo-3-trifluoromethoxypropane, a hypothetical arylation would proceed via the canonical catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-3-trifluoromethoxypropane to form a (3-trifluoromethoxypropyl)palladium(II) bromide intermediate.

Transmetalation: An organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final arylated or alkylated product and regenerating the Pd(0) catalyst.

The presence of the electron-withdrawing trifluoromethoxy group can influence the rate and efficiency of the oxidative addition step, a key initiation point for the catalytic cycle.

Suzuki-Miyaura Coupling and Related Biaryl Linkages

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most versatile cross-coupling methods. Its application to alkyl halides, including 1-bromo-3-trifluoromethoxypropane, is of high synthetic value for creating C(sp³)–C(sp²) bonds.

For 1-bromo-3-trifluoromethoxypropane, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction would yield an aryl-substituted 3-trifluoromethoxypropane.

Hypothetical Suzuki-Miyaura Coupling of this compound:

Substrate: this compound

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Product: 1-Aryl-3-trifluoromethoxy-propane

The selection of the catalyst, ligand, and base is critical to prevent side reactions. For instance, the base promotes the formation of the active boronate species but can also induce dehydrohalogenation of the alkyl bromide substrate.

Influence of the Trifluoromethoxy Group on Reaction Dynamics

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a powerful influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects and Inductive Properties of the -OCF₃ Substituent

The trifluoromethoxy group is one of the most strongly electron-withdrawing groups used in medicinal and materials chemistry. Its properties arise from the combination of the electronegative oxygen atom and the three highly electronegative fluorine atoms.

Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bonds. This strong inductive effect makes the -OCF₃ group a powerful electron-withdrawing substituent. In 1-bromo-3-trifluoromethoxypropane, this effect is transmitted through the three-carbon chain, influencing the polarity of the C-Br bond.

Resonance Effect (+R): The oxygen atom possesses lone pairs that can potentially donate into an adjacent π-system. However, in the case of the -OCF₃ group, this resonance donation is significantly attenuated by the powerful inductive pull of the attached CF₃ group. For an aliphatic chain like in 1-bromo-3-trifluoromethoxypropane, resonance effects are not directly applicable to the propyl backbone itself.

The dominant -I effect of the -OCF₃ group polarizes the Cγ-O bond, which in turn influences the Cβ-Cγ and Cα-Cβ bonds, ultimately affecting the electron density at the carbon atom bonded to the bromine. This can make the C-Br bond more susceptible to oxidative addition by a low-valent metal center like Pd(0).

Comparison of Electronic Properties

| Substituent | Hammett Parameter (σp) | Nature |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating |

| -H | 0.00 | Neutral |

| -CF₃ | 0.54 | Strongly Withdrawing |

| -OCF₃ | 0.35 | Strongly Withdrawing |

This table compares the electronic effect of the -OCF₃ group to other common substituents in an aromatic context (using the Hammett parameter σp for reference), illustrating its strong electron-withdrawing nature.

Steric Hindrance and Conformational Effects on Reactivity

While electronically potent, the trifluoromethoxy group is also sterically demanding. The CF₃ moiety is significantly larger than a hydrogen atom and can influence the conformational preferences of the propyl chain. The free rotation around the C-O and C-C bonds can lead to various staggered and eclipsed conformations.

Computational and Experimental Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically focused on 1-bromo-3-trifluoromethoxypropane are not widely available in published literature. However, insights can be gleaned from computational and experimental studies on related fluorinated alkyl halides and the general principles of palladium-catalyzed cross-coupling of C(sp³)-electrophiles.

Computational studies, likely employing Density Functional Theory (DFT), would be invaluable for:

Calculating the C-Br bond dissociation energy (BDE) and how it is modulated by the remote -OCF₃ group.

Mapping the energy profile of the oxidative addition step with various palladium-ligand complexes.

Evaluating the energy barriers for the desired reductive elimination versus the undesired β-hydride elimination pathway in the (3-trifluoromethoxypropyl)palladium(II) intermediate.

Experimental investigations would involve kinetic studies to determine the reaction order with respect to the substrate, catalyst, and coupling partner. Isotopic labeling or the use of radical traps could help elucidate whether radical pathways compete with the organometallic cycle, a known possibility for alkyl halide cross-couplings.

Applications of 1 Bromo 3 Trifluoromethoxy Propane As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The introduction of fluorinated motifs is a well-established strategy for enhancing the biological activity and pharmacokinetic profiles of organic molecules.

Precursor for Fluorinated Pharmaceutical Candidates

While specific examples of marketed drugs synthesized directly from 1-Bromo-3-trifluoromethoxy-propane are not readily found in publicly available literature, its potential as a precursor is significant. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of drug candidates. The propyl linker can be used to connect this beneficial group to a pharmacologically active core. For instance, it could be reacted with amines, phenols, or thiols on a parent molecule to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively, leading to novel pharmaceutical candidates with potentially improved properties.

Intermediate in Agrochemical Synthesis

Similar to its potential in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of advanced agrochemicals, such as herbicides, insecticides, and fungicides. The incorporation of the trifluoromethoxy group can lead to compounds with enhanced efficacy and better environmental profiles. The bromo-functionalized propyl chain allows for its incorporation into a wide array of agrochemical scaffolds.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry. This compound can be used in the alkylation of nitrogen, oxygen, or sulfur atoms within heterocyclic rings. This would allow for the synthesis of a diverse library of novel heterocyclic compounds bearing the trifluoromethoxypropyl side chain, which could then be screened for various biological activities.

| Reactant Type | Resulting Linkage | Potential Heterocyclic Core |

| Amine (e.g., secondary amine in a piperidine (B6355638) ring) | C-N | Piperidine, Pyrazole, Imidazole |

| Hydroxyl (e.g., on a hydroxyquinoline) | C-O | Quinoline, Furan, Pyrone |

| Thiol (e.g., on a mercaptobenzothiazole) | C-S | Benzothiazole, Thiophene, Thiazole |

| This table illustrates the potential reactions of this compound with various heterocyclic functional groups. |

Contributions to the Development of Functional Materials

The unique properties imparted by fluorine atoms are also highly sought after in materials science for the development of advanced functional materials.

Integration into Polymeric Architectures

The bromo-functionality of this compound allows it to be used as an initiator or a monomer in various polymerization reactions. For example, it could initiate atom transfer radical polymerization (ATRP) to create polymers with a trifluoromethoxypropyl end-group. Alternatively, it could be converted to other functional groups to enable its use in step-growth polymerization. The resulting fluorinated polymers would be expected to exhibit properties such as low surface energy, high thermal stability, and chemical resistance.

Role in Liquid Crystal and Optoelectronic Materials Research

The trifluoromethoxy group is known to be a valuable component in the design of liquid crystals due to its significant dipole moment. While direct research citing this compound in this field is sparse, it could be used to synthesize new liquid crystalline materials. By attaching the trifluoromethoxypropyl group to a mesogenic core, it is possible to fine-tune the mesophase behavior and the dielectric anisotropy of the resulting material. Similarly, in optoelectronics, the introduction of this fluorinated moiety could influence the electronic properties of organic semiconductors or other functional materials.

Strategic Importance in Drug Discovery and Development

Modulation of Lipophilicity and Metabolic Stability for Bioactive Agents

A critical balance of lipophilicity (the ability to dissolve in fats and lipids) and metabolic stability is essential for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group, introduced via synthons like this compound, plays a significant role in optimizing these properties. mdpi.com

Lipophilicity: The trifluoromethoxy group is known to substantially increase the lipophilicity of a molecule. nih.govontosight.ai This is attributed to the presence of the highly electronegative fluorine atoms, which can increase the hydrophobic surface area. ontosight.ai Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a crucial step for reaching its intracellular target. mdpi.com Compared to its non-fluorinated analog, the methoxy (B1213986) group (-OCH3), the trifluoromethoxy group (-OCF3) is significantly more lipophilic. nih.gov Studies have shown that the introduction of a trifluoromethoxy group can lead to an increased logP value, a standard measure of lipophilicity. ontosight.ai

Metabolic Stability: The introduction of fluorine atoms is a widely used strategy to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govontosight.ai The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com By replacing a metabolically vulnerable part of a molecule, such as a methyl or methoxy group, with a trifluoromethoxy group, chemists can protect the drug candidate from being rapidly broken down by enzymes in the body, thereby prolonging its therapeutic effect. wikipedia.org While the effect can be complex and context-dependent, the general strategy of using fluorinated groups to improve metabolic stability is a well-established principle in medicinal chemistry. ontosight.ai

| Property | Effect of Trifluoromethoxy (-OCF3) Group | Rationale | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Increases | The fluorine atoms increase the molecule's hydrophobic surface area and reduce its polarity. | nih.govontosight.ai |

| Metabolic Stability | Generally Increases | The high strength of the C-F bond makes the group resistant to oxidative metabolism. | mdpi.comnih.govontosight.ai |

| Cellular Uptake | Can be enhanced | Increased lipophilicity can facilitate easier passage through lipid-rich cell membranes. | ontosight.ai |

Enhancing Target Binding Affinity through Trifluoromethoxy Interactions

The ability of a drug to bind effectively to its biological target (such as a protein or enzyme) is fundamental to its therapeutic action. The unique electronic nature of the trifluoromethoxy group can be leveraged to enhance these binding interactions. mdpi.combohrium.com

Furthermore, the introduction of a trifluoromethoxy group can influence the conformation of a molecule. By promoting a specific three-dimensional shape that is more complementary to the binding site, the trifluoromethoxy group can lock the drug molecule into an active conformation, thereby increasing its potency. The steric properties of the trifluoromethoxy group, which is larger than a hydrogen atom but can be a bioisostere for other groups, also play a role in how the molecule fits within the target site. mdpi.comnih.gov The strategic placement of this group can lead to a significant improvement in the binding affinity and, consequently, the efficacy of the drug.

| Interaction Mechanism | Description | Reference |

|---|---|---|

| Electronic Effects | The strong electron-withdrawing nature of the -OCF3 group can create favorable electrostatic interactions with the biological target. | nih.govnih.gov |

| Conformational Control | The group can influence the molecule's preferred 3D shape, promoting a conformation that is optimal for binding. | |

| Steric Interactions | The size and shape of the trifluoromethoxy group can lead to a better fit within the target's binding pocket. | mdpi.comnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 3 Trifluoromethoxy Propane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-Bromo-3-trifluoromethoxy-propane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable for a definitive structural assignment.

While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of the bromo, and trifluoromethoxy functional groups on a propane (B168953) chain. A patent mentioning the synthesis of this compound confirms its characterization by ¹H and ¹⁹F NMR, although the detailed spectral data is not provided. google.com

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Elucidation

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propane chain. The methylene group adjacent to the bromine atom (C1) is expected to be the most deshielded, appearing at the lowest field. The methylene group adjacent to the trifluoromethoxy group (C3) would also be significantly deshielded due to the electronegativity of the oxygen and fluorine atoms. The central methylene group (C2) would likely appear at the highest field, though still influenced by the adjacent electron-withdrawing groups. The signals would be expected to exhibit triplet-triplet splitting patterns due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum should display three unique resonances for the three carbon atoms of the propane backbone, as they are in chemically non-equivalent environments. youtube.com The carbon bonded to the bromine (C1) would appear at a characteristic chemical shift for bromoalkanes. The carbon attached to the trifluoromethoxy group (C3) would be shifted downfield and would likely exhibit coupling with the three fluorine atoms, resulting in a quartet. The central carbon (C2) would have a chemical shift influenced by both adjacent functionalities.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 3.5 - 3.7 | Triplet | -CH₂-Br (C1) |

| ¹H | 2.2 - 2.4 | Multiplet (Quintet) | -CH₂- (C2) |

| ¹H | 4.1 - 4.3 | Triplet | -CH₂-OCF₃ (C3) |

| ¹³C | 30 - 35 | Singlet | -CH₂-Br (C1) |

| ¹³C | 32 - 37 | Singlet | -CH₂- (C2) |

| ¹³C | 65 - 70 | Quartet (due to ¹JCF) | -CH₂-OCF₃ (C3) |

| ¹³C | 120 - 125 | Quartet (due to ¹JCF) | -OCF₃ |

| ¹⁹F | -58 to -62 | Singlet | -OCF₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the protons on adjacent carbon atoms. For this compound, correlations would be expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon resonances in the ¹³C NMR spectrum, for instance, confirming which proton triplet belongs to the carbon adjacent to the bromine.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated monoisotopic mass of this compound (C₄H₆BrF₃O) is approximately 205.955 g/mol . libretexts.org HRMS can confirm this mass with a high degree of precision, helping to distinguish it from other compounds with the same nominal mass. Predicted collision cross-section data for various adducts of the molecule are available, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry is a powerful hyphenated technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. For this compound, GC-MS would be the method of choice for assessing its purity. The gas chromatogram would show a single major peak if the sample is pure, and the retention time of this peak can be used for identification purposes. The mass spectrum associated with this peak would provide a fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of this compound in the mass spectrometer would be expected to follow predictable pathways for bromoalkanes and ethers. wikipedia.org A key feature would be the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). acs.org

Common fragmentation pathways would likely include:

Alpha-cleavage: Loss of a bromine radical (•Br) to form a [C₃H₆OCF₃]⁺ cation.

Cleavage of the C-O bond: Fragmentation at the ether linkage.

Loss of the trifluoromethoxy group: Cleavage to lose •OCF₃.

Loss of smaller neutral fragments: Such as ethylene (B1197577) (C₂H₄) from the propyl chain.

Expected Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion |

| 206/208 | [C₄H₆BrF₃O]⁺ (Molecular Ion) |

| 127 | [C₃H₆OCF₃]⁺ |

| 85 | [OCF₃]⁺ |

| 41 | [C₃H₅]⁺ |

Vibrational Spectroscopy

The infrared spectrum would be expected to show strong absorptions corresponding to the stretching and bending vibrations of the C-Br, C-O, and C-F bonds. The C-H stretching and bending vibrations of the methylene groups would also be present.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 3000 | C-H Stretching | -CH₂- |

| 1400 - 1470 | C-H Bending | -CH₂- |

| 1250 - 1300 | C-O Stretching | Alkyl Ether |

| 1100 - 1250 | C-F Stretching | -CF₃ |

| 500 - 650 | C-Br Stretching | Bromoalkane |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that reveals the characteristic vibrational modes of the functional groups within the molecule. For this compound (C₄H₆BrF₃O), the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features.

The primary functional groups and their expected IR absorption regions are:

C-H Stretching: The aliphatic propane backbone will exhibit C-H stretching vibrations, typically in the range of 2850-3000 cm⁻¹.

C-F Stretching: The trifluoromethoxy group (-OCF₃) is characterized by very strong and distinct C-F stretching absorptions, which are typically found in the 1000-1300 cm⁻¹ region. The presence of multiple fluorine atoms results in intense and often complex absorption patterns.

C-O Stretching: The ether linkage (C-O-C) in the trifluoromethoxy group will produce a strong C-O stretching band, usually appearing in the 1050-1250 cm⁻¹ range. This band may overlap with the C-F stretching vibrations.

C-Br Stretching: The carbon-bromine bond gives rise to a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption can be a key indicator of the bromine substituent.

CH₂ Bending: The methylene groups (-CH₂-) of the propane chain will also show characteristic bending (scissoring) vibrations around 1450-1470 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium |

| C-F (in -OCF₃) | Stretching | 1000 - 1300 | Very Strong |

| C-O (ether) | Stretching | 1050 - 1250 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can be particularly useful for:

Confirming the C-C backbone structure: The symmetric stretching and bending vibrations of the propane backbone are often more prominent in the Raman spectrum.

Observing the C-Br bond: The C-Br stretching vibration, while present in the IR, can also be clearly observed in the Raman spectrum.

Symmetric vibrations of the -OCF₃ group: While the asymmetric C-F stretches are strong in the IR, the symmetric C-F stretching modes may be more readily identified using Raman spectroscopy.

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, leading to a more confident structural assignment.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. For a substance like this compound, both liquid and gas chromatography play crucial roles in ensuring its purity and in monitoring its formation during synthesis.

Column Chromatography and High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Column chromatography is a fundamental purification technique used to separate a compound from a mixture. In a typical setup for a moderately polar compound like this compound, a solid stationary phase such as silica (B1680970) gel would be used with a liquid mobile phase of varying polarity. A solvent system like a hexane/ethyl acetate (B1210297) gradient would likely be effective for its purification.

High-Performance Liquid Chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. For the analysis and purification of this compound, a reverse-phase HPLC method would be suitable.

A typical reverse-phase HPLC setup would involve:

| Parameter | Description |

| Stationary Phase | A non-polar material, such as C18 (octadecylsilyl) bonded to silica particles. |

| Mobile Phase | A polar solvent mixture, commonly acetonitrile (B52724) and water. A gradient elution, where the proportion of acetonitrile is gradually increased, can be used to effectively separate the target compound from impurities. |

| Detector | A UV detector would be suitable if the compound or its impurities have a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed. For structural confirmation, a mass spectrometer (LC-MS) could be coupled to the HPLC system. |

Gas Chromatography (GC) for Quantitative Analysis and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is an excellent method for assessing its purity and for monitoring the progress of a chemical reaction in which it is a product or reactant.

For the quantitative analysis of this compound, a GC system would typically be configured as follows:

| Parameter | Description |

| Stationary Phase | A non-polar or mid-polar capillary column is generally effective for halogenated compounds. Common stationary phases include those based on polydimethylsiloxane (B3030410) (e.g., DB-1, SE-30) or with a small percentage of phenyl substitution (e.g., DB-5). |

| Carrier Gas | An inert gas, such as helium or nitrogen, is used to carry the sample through the column. |

| Injector | A split/splitless injector is commonly used. The sample is vaporized in the hot injector and a portion is introduced into the column. |

Detector | A Flame Ionization Detector (FID) is a common choice for organic compounds. For enhanced selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) can be used. For definitive identification, a Mass Spectrometer (GC-MS) is the preferred detector, as it provides both retention time data and a mass spectrum of the compound. chemicalbook.com | | Temperature Program | A temperature gradient is typically employed, where the column temperature is gradually increased to ensure the separation of compounds with different boiling points. |

The retention time of the compound under specific GC conditions can be used for its identification and the area under the peak is proportional to its concentration, allowing for quantitative analysis.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Trifluoromethoxy Propane

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-bromo-3-trifluoromethoxy-propane, DFT would be the primary tool for a number of key investigations.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy structure on the potential energy surface.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical optimized geometric parameters for this compound.

| Parameter | Value |

| C1-Br Bond Length (Å) | 1.95 |

| C1-C2 Bond Length (Å) | 1.53 |

| C2-C3 Bond Length (Å) | 1.52 |

| C3-O Bond Length (Å) | 1.38 |

| O-CF3 Bond Length (Å) | 1.36 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| C2-C3-O Bond Angle (°) | 109.8 |

| C3-O-CF3 Bond Angle (°) | 118.0 |

| Note: These values are illustrative and not from actual published research on this compound. |

Ab Initio Methods (e.g., Coupled-Cluster Theory) for High-Accuracy Predictions

For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are employed. These methods are based on first principles without the use of empirical parameters.

Coupled-Cluster (CC) Theory: Coupled-Cluster theory, especially at the CCSD(T) level (Coupled-Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. While computationally more expensive than DFT, CCSD(T) is often used to benchmark the results of less computationally intensive methods. For a molecule like this compound, single-point CCSD(T) calculations on DFT-optimized geometries can provide very reliable energetic data.

A theoretical study on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals utilized the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory to probe the potential energy surface, demonstrating the power of combining DFT for geometries and higher-level methods for energies.

Potential Energy Surface (PES) Mapping for Reaction Pathways

The Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. Mapping the PES is essential for understanding the mechanisms of chemical reactions.

Identification of Stationary Points and Transition States

A key aspect of PES mapping is the identification of stationary points, which are points on the PES where the net force on all atoms is zero. These include:

Minima: Representing stable structures like reactants, products, and intermediates.

Saddle Points (Transition States): Representing the highest energy point along a reaction coordinate, which corresponds to the energy barrier of the reaction.

Computational methods can locate these stationary points and characterize them through vibrational frequency analysis. A minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Mechanism Elucidation

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the path of steepest descent from the transition state down to the corresponding minima on the PES. An IRC calculation confirms that a given transition state connects the intended reactants and products, thereby elucidating the detailed mechanism of the reaction step.

The following table illustrates the kind of data that would be generated from a PES mapping study for a hypothetical reaction involving this compound.

| Stationary Point | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.8 | 0 |

| Transition State 2 | +8.5 | 1 |

| Products | -20.1 | 0 |

| Note: This data is for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is excellent for describing individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational space of the molecule, identifying the most populated conformers and the energy barriers for interconversion between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

Solvent Effects: Many chemical reactions occur in solution. MD simulations are particularly powerful for explicitly modeling the effects of solvent molecules on a solute like this compound. By simulating the solute surrounded by a large number of solvent molecules, one can study how the solvent influences the solute's conformation, reactivity, and other properties. For instance, MD simulations have been used to study the diffusion of propane (B168953) in various environments. scirp.orguni.lu

Development of Predictive Models for Structure-Reactivity Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are developed to correlate the chemical structure of a compound with its reactivity or physical properties. For this compound, such models could predict its behavior in various chemical environments or its potential biological activity.

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A series of compounds with known activities or properties, structurally related to this compound, would be chosen.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. Quantum-chemical descriptors, derived from computational chemistry, can include parameters like orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Table 2: Key Steps in Developing a Predictive Model for this compound

| Step | Description | Examples of Descriptors/Methods |

| 1. Data Set Assembly | Collection of a diverse set of structurally related halogenated ethers with known reactivity data. | A series of bromoalkoxyalkanes with varying chain lengths or substitution patterns. |

| 2. Descriptor Calculation | Computation of various theoretical molecular descriptors. | Log P, molecular weight, polarizability, dipole moment, HOMO/LUMO energies, electrostatic potential. |

| 3. Model Generation | Application of statistical techniques to correlate descriptors with reactivity. | Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Artificial Neural Networks (ANN). |

| 4. Model Validation | Assessment of the model's predictive accuracy and robustness. | Cross-validation, prediction for an external test set of compounds. |

By applying these established computational methodologies, a comprehensive theoretical understanding of this compound's spectroscopic properties and reactivity can be achieved, guiding future experimental work and applications.

Environmental and Toxicological Research Aspects of Organobromine and Trifluoromethoxy Compounds

The study of "1-Bromo-3-trifluoromethoxy-propane" intersects with the broader fields of organobromine and organofluorine chemistry, particularly concerning their environmental behavior and toxicological implications. Research in these areas provides a framework for understanding the potential environmental footprint of such novel chemical structures. This article focuses on the environmental and toxicological research aspects pertinent to understanding a compound like this compound by examining related chemical classes.

Future Research Directions and Emerging Paradigms for 1 Bromo 3 Trifluoromethoxy Propane

Design and Synthesis of Advanced Derivatives with Tailored Properties

Future research will likely focus on the strategic derivatization of 1-Bromo-3-trifluoromethoxy-propane to create a library of novel compounds with fine-tuned properties. The bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions.

Key areas of exploration will include:

Introduction of Diverse Functional Groups: Systematic replacement of the bromine with amines, thiols, azides, alkynes, and other functionalities will yield a diverse set of derivatives. These new molecules can then be screened for applications in medicinal chemistry, materials science, and as specialized chemical probes.

Synthesis of Chiral Derivatives: The development of stereoselective methods to introduce chirality into the propane (B168953) backbone will be crucial for pharmaceutical applications, where enantiomeric purity is often a prerequisite for desired biological activity.

Elaboration into Complex Scaffolds: Utilizing the trifluoromethoxylated propyl unit as a foundational element, multi-step syntheses can lead to more complex molecular architectures, incorporating this valuable motif into known bioactive or functional scaffolds.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

To improve the synthesis and functionalization of this compound and its derivatives, the development of novel catalytic systems is paramount. Future research is expected to concentrate on catalysts that offer higher efficiency, selectivity, and sustainability.

Potential research avenues include:

Advanced Cross-Coupling Catalysts: Investigating new palladium, nickel, or copper-based catalysts for cross-coupling reactions of the C-Br bond will enable the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions and with broader substrate scope. researchgate.net

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways for the functionalization of the trifluoromethoxylated backbone, potentially enabling transformations that are challenging with traditional thermal methods. nih.govnih.gov

Enzymatic and Bio-catalytic Approaches: Exploring the use of enzymes for the stereoselective functionalization of this compound or its derivatives could provide a green and highly selective alternative to conventional chemical methods.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of synthetic routes involving this compound with continuous flow chemistry and automated platforms presents a significant opportunity to enhance efficiency, safety, and scalability. acs.orgchemrxiv.org

Future directions in this area will likely involve:

Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for the synthesis of this compound itself, as well as its subsequent derivatization, will allow for on-demand production and rapid library synthesis.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques within the flow system will streamline the production process, providing real-time reaction monitoring and high-purity products without the need for traditional batch workups.

Automated Library Synthesis: Combining flow chemistry with robotic platforms will enable the high-throughput synthesis of a wide range of derivatives for screening in drug discovery and materials science.

Expanding Applications in Niche Materials Science and Bio-Conjugation

The unique properties conferred by the trifluoromethoxy group make this compound an attractive building block for the creation of specialized materials and bioconjugates.

Promising areas for future investigation include:

Fluorinated Polymers: Incorporation of the trifluoromethoxy-propane unit into polymer backbones could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties. researchgate.netacs.orgmdpi.comnasa.gov

Liquid Crystals and Organic Electronics: The polar nature of the trifluoromethoxy group could be exploited in the design of novel liquid crystalline materials and components for organic electronic devices.

Bioconjugation Linkers: The bromo-functionalized propyl chain can act as a linker to attach the trifluoromethoxy group to biomolecules such as proteins or antibodies. nih.govfluorochem.co.uknih.govwuxiapptec.commedchemexpress.com This could be valuable for creating antibody-drug conjugates (ADCs) with improved pharmacokinetic properties or for developing 19F NMR-based imaging probes.

Deepening Mechanistic Understanding through Advanced Multimodal Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations.

Future research should employ a combination of advanced techniques:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the electronic effects of the trifluoromethoxy group on reaction outcomes. nih.govnih.gov

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and a deeper understanding of reaction kinetics.

Kinetic Isotope Effect Studies: The use of kinetic isotope effects can help to elucidate the rate-determining steps of reactions and distinguish between different proposed mechanisms.

Development of More Sustainable and Economically Viable Production Routes

For this compound to be widely adopted as a building block, the development of sustainable and cost-effective production methods is essential.

Future research in this area should focus on:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives will be a key aspect of developing greener synthetic protocols.

Alternative Starting Materials: Investigating alternative and more readily available starting materials for the synthesis of the trifluoromethoxy-propane backbone could lead to more economical production processes. A patented method for the synthesis of the related compound 3-bromo-1,1,1-trifluoropropane (B1271859) involves the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide over an active carbon catalyst, suggesting a potential avenue for investigation. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-3-trifluoromethoxy-propane in academic research?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-trifluoromethoxy-1-propanol with brominating agents like PBr₃ under controlled conditions. Solvent selection (e.g., dichloromethane or acetonitrile) and bases such as triethylamine are critical for minimizing side reactions and optimizing purity. Reaction temperatures between 0–5°C are often employed to enhance selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments near bromine and trifluoromethoxy groups. ¹⁹F NMR confirms the presence of the trifluoromethoxy (-OCF₃) group.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₄H₆BrF₃O) and isotopic patterns from bromine.

- Infrared (IR) Spectroscopy: Detects C-Br (~500–600 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretching vibrations.

- X-ray Crystallography: Resolves structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

- Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity.

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions like elimination or over-bromination.

- Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Real-Time Monitoring: TLC or HPLC tracks intermediate formation and purity .

Q. What challenges arise in achieving regioselective bromination during synthesis?

- Methodological Answer: The electron-withdrawing trifluoromethoxy group directs bromination to specific positions but may compete with steric effects. Strategies include:

- Directing Groups: Introducing temporary protecting groups to steer bromine placement.

- Steric Hindrance: Bulky substituents near reactive sites limit undesired bromination .

Q. How does the trifluoromethoxy group influence reactivity in nucleophilic substitution (SN2) reactions?

- Methodological Answer: The -OCF₃ group’s electron-withdrawing nature polarizes the C-Br bond, enhancing leaving-group ability. However, steric bulk near the reaction site may slow kinetics. Solvent polarity (e.g., DMF) and counterion choice (e.g., K⁺ vs. Na⁺) significantly affect reaction rates .

Q. What are the implications of conflicting data on the compound’s biological activity?

- Methodological Answer: Discrepancies may arise from:

- Purity Issues: Trace impurities (e.g., unreacted starting materials) skew bioassay results.

- Assay Variability: Differences in cell lines, concentrations, or incubation times.

- Resolution: Re-evaluate under standardized protocols and use orthogonal characterization (e.g., HPLC-MS) .

Applications in Academic Research

Q. How is this compound used in medicinal chemistry?

- Methodological Answer:

- Drug Development: The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

- Metabolic Stability: The trifluoromethoxy group reduces oxidative metabolism, improving pharmacokinetics in lead compounds .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.